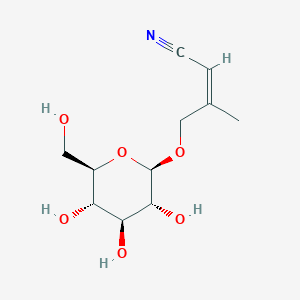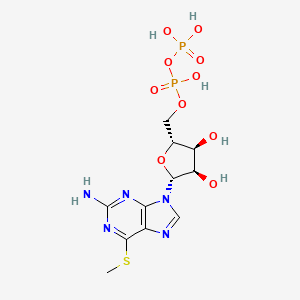
rac Benzphetamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac Benzphetamine-d3 Hydrochloride is a deuterium-labeled version of Benzphetamine Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound has the molecular formula C17H19D3ClN and a molecular weight of 278.83 g/mol . It is primarily used as a reference standard in analytical chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of Rac Benzphetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Benzphetamine molecule. The synthetic route typically starts with the precursor Benzphetamine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Rac Benzphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
Rac Benzphetamine-d3 Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As a stable isotope-labeled compound, it serves as an internal standard for mass spectrometry and other analytical techniques.
Pharmacology: Used in drug metabolism studies to trace the metabolic pathways of Benzphetamine.
Neuroscience: Employed in research on the central nervous system to study the effects of sympathomimetic amines.
Industrial Applications: Utilized in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of Rac Benzphetamine-d3 Hydrochloride is similar to that of Benzphetamine. It acts as a sympathomimetic amine, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness, reduced appetite, and elevated blood pressure. The compound binds to adrenergic receptors, mediating its effects through the activation of these receptors .
Vergleich Mit ähnlichen Verbindungen
Rac Benzphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Benzphetamine Hydrochloride: The non-deuterated form, used for similar applications but without the benefits of stable isotope labeling.
Amphetamine: Another sympathomimetic amine with similar pharmacological properties but different chemical structure.
Methamphetamine: A more potent sympathomimetic amine with higher potential for abuse and addiction.
Eigenschaften
Molekularformel |
C17H22ClN |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3; |
InChI-Schlüssel |
ANFSNXAXVLRZCG-MUTAZJQDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)







![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)



![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)

